

An In-depth Technical Guide to Dimethylfraxetin (CAS 6035-49-0)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin, with the CAS number 6035-49-0, is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community. Also known as 6,7,8-trimethoxycoumarin, this compound exhibits a wide spectrum of biological activities, including potent carbonic anhydrase inhibition, anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **Dimethylfraxetin**. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of its known signaling pathways and experimental workflows to support further research and drug development efforts.

Chemical and Physical Properties

Dimethylfraxetin is a white crystalline solid soluble in organic solvents such as methanol, ethanol, and DMSO.[1] Its chemical structure and key properties are summarized in the table below.



Property	Value	Reference
CAS Number	6035-49-0	[2]
Molecular Formula	C12H12O5	[2]
Molecular Weight	236.22 g/mol	[2]
IUPAC Name	6,7,8-trimethoxychromen-2-one	[2]
Synonyms	6,7,8-Trimethoxycoumarin, Fraxetin dimethyl ether	[2]
Appearance	White to yellow crystalline powder	[1]
Solubility	Soluble in DMSO, methanol, ethanol	[1]
Melting Point	104-105 °C	[1]

Biological Activities and Mechanism of Action

Dimethylfraxetin has been shown to possess a range of pharmacological activities, making it a promising candidate for further investigation in various therapeutic areas.

Carbonic Anhydrase Inhibition

Dimethylfraxetin is a potent inhibitor of carbonic anhydrase (CA), with a reported inhibition constant (Ki) of 0.0097 μ M.[1] This potent inhibitory activity against CA I makes it one of the most powerful natural product coumarins identified for this enzyme family.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of **Dimethylfraxetin** have been documented in several studies. It is suggested that its mechanism of action may involve the modulation of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-kB) signaling and the activation of the Nrf2 pathway. While specific IC50 values for COX-2 inhibition by **Dimethylfraxetin** are not readily available, related coumarins have shown significant COX-2



inhibitory activity. Further research is needed to quantify the specific effects of **Dimethylfraxetin** on pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β.

Anticancer Activity

While direct IC50 values for **Dimethylfraxetin** against many cancer cell lines are still under investigation, the related compound fraxetin has demonstrated cytotoxic effects against various human melanoma cell lines, with IC50 values ranging from 32.42 to 73.16 μ M.[3] The potential anticancer mechanism of coumarins often involves the induction of apoptosis.

Antimicrobial Activity

Dimethylfraxetin has reported bactericidal effects.[1] However, specific Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal strains are not yet widely published. The general mechanism for antimicrobial coumarins can involve the disruption of microbial cell membranes.

Immunomodulatory and Neuroprotective Effects

Studies on dimethyl fumarate (DMF), a structurally related compound, suggest that the immunomodulatory effects of such molecules are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] This pathway is a key regulator of cellular antioxidant responses. Furthermore, **Dimethylfraxetin** has been shown to interact with dopaminergic and glutamatergic systems in the central nervous system, suggesting potential neuroprotective roles.[5][6]

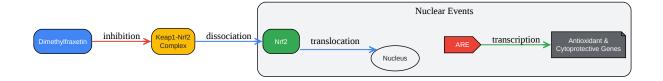
Key Signaling Pathways

The biological activities of **Dimethylfraxetin** are underpinned by its interaction with several crucial cellular signaling pathways.

Nrf2 Activation Pathway

Dimethylfraxetin is proposed to activate the Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like **Dimethylfraxetin**, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.





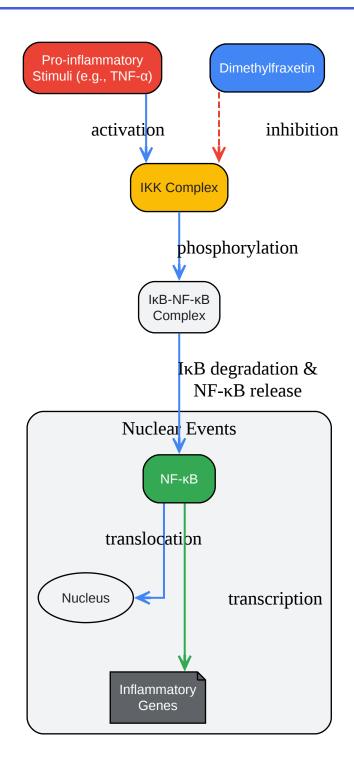
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Caption: Nrf2 Activation Pathway by Dimethylfraxetin.

NF-κB Inhibition Pathway

Dimethylfraxetin is also suggested to inhibit the NF-κB signaling pathway, a central regulator of inflammation. Pro-inflammatory stimuli typically lead to the degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. **Dimethylfraxetin** may interfere with this cascade, thereby reducing the inflammatory response.





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Caption: NF-kB Inhibition Pathway by **Dimethylfraxetin**.

Experimental Protocols



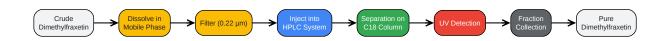
This section provides detailed methodologies for key experiments relevant to the study of **Dimethylfraxetin**.

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for **Dimethylfraxetin** (6,7,8-trimethoxycoumarin) is not widely available in the searched literature. However, general methods for the synthesis of polyoxygenated coumarins often involve the Pechmann condensation or Perkin reaction, followed by methylation of hydroxyl groups.

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of **Dimethylfraxetin**.[5]

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile in water with a small percentage of an acidifier like trifluoroacetic acid (TFA) is common. For example, a gradient from 10% to 100% acetonitrile over 30 minutes.[5]
- Detection: UV detection at wavelengths around 220 nm and 330 nm is suitable for coumarins.[5]
- Sample Preparation: The crude product should be dissolved in a suitable solvent (e.g., DMSO or methanol) and filtered through a 0.22 μm syringe filter before injection.



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Caption: HPLC Purification Workflow for **Dimethylfraxetin**.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted from established methods for measuring CA activity.[3][7]



- Reagents and Buffers:
 - HEPES buffer (25 mM, pH 7.5)
 - Purified human carbonic anhydrase isoenzyme (e.g., hCA I)
 - Dimethylfraxetin stock solution in DMSO
 - CO₂-saturated water (substrate)
 - pH indicator (e.g., p-nitrophenol)
- Instrumentation:
 - Stopped-flow spectrophotometer
- Procedure:
 - 1. Equilibrate the stopped-flow instrument to 25 °C.
 - Prepare a series of dilutions of **Dimethylfraxetin** in HEPES buffer.
 - 3. In one syringe of the stopped-flow apparatus, load the enzyme solution (containing a fixed concentration of hCA I and the pH indicator) pre-incubated with varying concentrations of **Dimethylfraxetin** (or DMSO for control).
 - 4. In the second syringe, load the CO₂-saturated water.
 - 5. Initiate the reaction by rapidly mixing the contents of the two syringes.
 - Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for pnitrophenol) as the pH decreases due to the formation of carbonic acid.
 - 7. Calculate the initial rate of the reaction for each inhibitor concentration.
 - 8. Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.



Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

- Cell Culture and Treatment:
 - Seed the target cancer cells (e.g., MCF-7 or A549) in a 6-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Dimethylfraxetin** for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
- · Staining:
 - 1. Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - 3. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
 - 4. Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - 1. Analyze the stained cells using a flow cytometer.
 - 2. Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

NF-kB Reporter Assay

This assay measures the activity of the NF-kB transcription factor.[7]



- Cell Line and Transfection:
 - Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A cotransfection with a Renilla luciferase plasmid can be used for normalization.
- Treatment:
 - 1. Seed the transfected cells in a 96-well plate.
 - 2. Pre-treat the cells with different concentrations of **Dimethylfraxetin** for a defined period.
 - 3. Stimulate the cells with an NF- κ B activator (e.g., TNF- α). Include unstimulated and vehicle-treated controls.
- Luciferase Assay:
 - 1. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- Data Analysis:
 - 1. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - 2. Calculate the fold change in NF-κB activity in response to the stimulus and the inhibitory effect of **Dimethylfraxetin**.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Dimethylfraxetin** and related compounds.

Table 1: Carbonic Anhydrase Inhibition

Compound	Isozyme	Ki (μM)	Reference
Dimethylfraxetin	CAI	0.0097	[1]



Table 2: Anticancer Activity (IC50 Values)

Compound	Cell Line	IC50 (μM)	Reference
Fraxetin	FM55P (Melanoma)	32.42 ± 4.21	[3]
Fraxetin	FM55M2 (Melanoma)	46.04 ± 4.17	[3]
Fraxetin	A375 (Melanoma)	44.03 ± 12.02	[3]
Fraxetin	SK-MEL 28 (Melanoma)	73.16 ± 7.38	[3]
Dimethylfraxetin	MCF-7 (Breast)	Data not available	
Dimethylfraxetin	A549 (Lung)	Data not available	

Table 3: Antimicrobial Activity (MIC Values)

Compound	Microorganism	MIC (μg/mL)	Reference
Dimethylfraxetin	Escherichia coli	Data not available	
Dimethylfraxetin	Staphylococcus aureus	Data not available	

Table 4: Anti-inflammatory Activity

Compound	Assay	IC50 (μM) / Effect	Reference
Dimethylfraxetin	COX-2 Inhibition	Data not available	
Dimethylfraxetin	TNF-α Production	Data not available	_
Dimethylfraxetin	IL-6 Production	Data not available	_
Dimethylfraxetin	IL-1β Production	Data not available	_

Conclusion and Future Directions



Dimethylfraxetin (CAS 6035-49-0) is a multifaceted natural compound with significant therapeutic potential. Its potent inhibition of carbonic anhydrase, coupled with its anti-inflammatory, potential anticancer, and immunomodulatory properties, makes it a compelling subject for further research. This technical guide has consolidated the current knowledge on **Dimethylfraxetin**, providing a foundation for future studies.

To advance the development of **Dimethylfraxetin** as a potential therapeutic agent, future research should focus on:

- Quantitative Biological Evaluation: A systematic evaluation of its IC50 values against a broad panel of cancer cell lines and MIC values against various microbial pathogens is crucial.
- Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory, anticancer, and immunomodulatory effects will be essential.
- Pharmacokinetic and In Vivo Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies and in vivo efficacy studies in relevant animal models are necessary to assess its drug-like properties and therapeutic potential.
- Synthetic Optimization: The development of efficient and scalable synthetic routes will be
 vital for producing sufficient quantities for preclinical and clinical studies. Structure-activity
 relationship (SAR) studies could also lead to the design of more potent and selective
 analogs.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of **Dimethylfraxetin** and pave the way for its potential clinical application.

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